![molecular formula C18H15FN2O4 B4842770 N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine](/img/structure/B4842770.png)
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine
Overview
Description
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine, also known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of glycine and is commonly used as a tool in biochemistry and cell biology research. In
Mechanism of Action
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine works by inhibiting the function of ADP-ribosylation factors (ARFs), which are proteins that regulate vesicle trafficking in cells. N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine binds to ARFs and prevents them from functioning properly, leading to the disruption of the Golgi apparatus.
Biochemical and Physiological Effects
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects. In addition to disrupting the Golgi apparatus, N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine in lab experiments is its specificity. N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine specifically targets ARFs and disrupts the Golgi apparatus, making it a useful tool for studying protein trafficking. However, N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research on N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine. One area of interest is the development of N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine derivatives with improved specificity and reduced toxicity. Another area of interest is the use of N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine in the treatment of inflammatory diseases and cancer. Additionally, N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine may have applications in the development of new drugs for the treatment of a variety of diseases.
Scientific Research Applications
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine has a wide range of applications in scientific research. One of the most common applications is as a tool to study protein trafficking. N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine has been shown to disrupt the Golgi apparatus, which is responsible for protein trafficking in cells. By disrupting the Golgi apparatus, researchers can study the effects of protein trafficking on cellular processes.
properties
IUPAC Name |
2-[[(E)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-14-9-5-4-8-13(14)10-15(18(25)20-11-16(22)23)21-17(24)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,25)(H,21,24)(H,22,23)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMMEXKMVZVQY-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}glycine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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